methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate is a complex organic compound with a molecular formula of C33H30N2O9 It is known for its unique structure, which includes a chromen-4-one core, a benzoate ester, and a tert-butoxycarbonyl-protected glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoate ester: This step involves esterification reactions, often using methanol and a suitable acid catalyst.
Attachment of the tert-butoxycarbonyl-protected glycine: This is usually done through a coupling reaction, where the glycine derivative is activated and then reacted with the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield alcohols.
Scientific Research Applications
Methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with specific molecular targets. The chromen-4-one core can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The tert-butoxycarbonyl-protected glycine moiety can also play a role in these interactions, affecting the compound’s overall activity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[7-({3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate}oxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
- Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
Uniqueness
Methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. The presence of the tert-butoxycarbonyl-protected glycine moiety adds to its versatility, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C24H23NO9 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
methyl 4-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxy-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C24H23NO9/c1-24(2,3)34-23(29)25-12-20(26)33-16-9-10-17-18(11-16)31-13-19(21(17)27)32-15-7-5-14(6-8-15)22(28)30-4/h5-11,13H,12H2,1-4H3,(H,25,29) |
InChI Key |
ZTFRSFPTZJKRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.